N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide
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Overview
Description
N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide is an organic compound characterized by the presence of two methoxy groups on each benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetic acid.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amide Formation: The alcohol is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature and pressure to maximize yield.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(3,4-dimethoxybenzyl)-3-(3,4-dimethoxyphenyl)propylamine.
Substitution: Formation of derivatives with substituted functional groups.
Scientific Research Applications
N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Employed in studies to understand its interaction with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxybenzyl)-3-phenylpropionamide: Lacks the additional methoxy groups on the phenyl ring.
N-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)propionamide: Has a single methoxy group on the phenyl ring.
Uniqueness
N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide is unique due to the presence of multiple methoxy groups, which can influence its chemical
Properties
CAS No. |
59699-56-8 |
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Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H25NO5/c1-23-16-8-5-14(11-18(16)25-3)7-10-20(22)21-13-15-6-9-17(24-2)19(12-15)26-4/h5-6,8-9,11-12H,7,10,13H2,1-4H3,(H,21,22) |
InChI Key |
OJRUNBIJUZETOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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